molecular formula C18H20N2O2 B2487585 3,3-Dimethyl-4-(2-(naphthalen-1-yl)acetyl)piperazin-2-one CAS No. 946208-39-5

3,3-Dimethyl-4-(2-(naphthalen-1-yl)acetyl)piperazin-2-one

Cat. No. B2487585
CAS RN: 946208-39-5
M. Wt: 296.37
InChI Key: OGXDUHAFVJOHSI-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-(2-(naphthalen-1-yl)acetyl)piperazin-2-one, also known as DNAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DNAP belongs to the class of piperazinone derivatives, which have been studied extensively for their pharmacological properties. In

Scientific Research Applications

Fluorescent Sigma Ligands for Receptor Binding Studies

Some derivatives structurally containing naphthol, including 3,3-dimethyl-1-(3-naphthylpropyl)piperidine and 1-cyclohexyl-4-(3-naphthylpropyl)piperazine, have been prepared for potential use as fluorescent sigma ligands. These compounds demonstrated significant in vitro affinities toward sigma receptors and fluorescence features, suggesting their applicability in "green" binding assays as an alternative to radioligands for sigma receptor studies (Ferorelli et al., 2007).

Photochromism of Spiro[indoline-naphthaline]oxazine Derivatives

A novel spiro[indoline–naphthaline]oxazine derivative exhibited outstanding photochromism properties in different solvents. This study's findings on the structural and photochromic properties of such compounds could be instrumental for developing new materials for optical storage, photo-switching, and sensor applications (Li et al., 2015).

Anticonvulsant Activity of Naphthalen-2-yl Acetate Derivatives

Research on naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4] nonane-3,8-dione derivatives has shown potential anticonvulsant activities. These compounds were tested in vivo for delaying strychnine-induced seizures, showing significant delay in the onset of convulsion and prolongation of survival time compared to phenobarbital, indicating potential for developing new anticonvulsant therapies (Ghareb et al., 2017).

Luminescent Properties and Photo-Induced Electron Transfer

Novel piperazine substituted naphthalimide compounds were synthesized and analyzed for their luminescent properties and photo-induced electron transfer (PET) processes. Such studies are crucial for understanding the photophysical behavior of organic compounds, which has implications for the development of fluorescent probes and materials (Gan et al., 2003).

Fluorescent Chemosensor for Detection of Cu2+

A dansyl-based chemosensor incorporating a piperazine moiety was synthesized and characterized for the detection of Cu2+ ions in aqueous solutions and biological systems. This chemosensor exhibited high selectivity and sensitivity for Cu2+, demonstrating potential for environmental monitoring and biological imaging applications (Chae et al., 2019).

properties

IUPAC Name

3,3-dimethyl-4-(2-naphthalen-1-ylacetyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-18(2)17(22)19-10-11-20(18)16(21)12-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,10-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXDUHAFVJOHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)CC2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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